4-(3-Phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine
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Overview
Description
“4-(3-Phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine” is a compound that belongs to the class of organic compounds known as pyrazolopyrimidines . These are compounds containing a pyrazolopyrimidine skeleton, which consists of a pyrazole fused to a pyrimidine . Pyrazole is a 5-membered ring consisting of three carbon atoms and two adjacent nitrogen centers .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .
Molecular Structure Analysis
The pyrazolo[1,5-a]pyrimidine (PP) structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .
Chemical Reactions Analysis
Pyrazolopyrimidines have been used in various chemical reactions. For instance, a solution of pyrazolopyrimidine derivative was heated under reflux with stirring for 10 hours . Subsequent reaction of pyrazolopyrimidine with sugar aldoses, in the presence of a catalytic amount of acetic acid, afforded the amino-sugar products .
Scientific Research Applications
Neurotoxicity Assessment and Behavioral Effects
- Application : Researchers have investigated the neurotoxic potential of this compound by assessing its effects on acetylcholinesterase (AchE) activity in the brain of rainbow trout alevins. AchE plays a crucial role in nerve pulse transmission, and alterations in its activity can lead to behavioral changes and impaired movement .
Energetic Materials and Explosives
- Application : The synthesis of novel compounds, such as 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine , provides opportunities for developing heat-resistant explosives. Researchers have explored the thermal stability, mechanical sensitivity, and detonation performance of these compounds .
Drug Discovery and Medicinal Chemistry
- Application : Investigate the potential of this compound as an antiparasitic, anti-inflammatory, or antitumor agent. Its unique structure may interact with specific biological targets, making it a candidate for further exploration .
Materials Science and Organic Synthesis
- Application : Explore the regioselectivity of reactions involving this compound. For instance, controlling the addition–elimination mechanism using dimethylamino leaving groups could lead to functionalized derivatives .
Biochemical Assays and Oxidative Stress Research
- Application : Investigate the compound’s antioxidant properties. Assess its ability to counteract reactive oxygen species (ROS) and protect cellular components from oxidative damage .
Chemical Biology and Enzyme Inhibition Studies
- Application : Evaluate whether this compound interacts with specific enzymes beyond AchE. Consider its potential as an enzyme inhibitor or modulator .
Mechanism of Action
Future Directions
Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in medicinal chemistry due to their significant photophysical properties . They have a high impact in medicinal chemistry and have been used in the design of many pharmaceutical compounds . The future directions of this compound could involve further exploration of its potential applications in drug discovery and development .
properties
IUPAC Name |
4-(3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-2-6-16-13-18(22-9-11-24-12-10-22)23-19(21-16)17(14-20-23)15-7-4-3-5-8-15/h3-5,7-8,13-14H,2,6,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYWURBSSGDBEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C=NN2C(=C1)N3CCOCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49664992 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(3-Phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine |
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